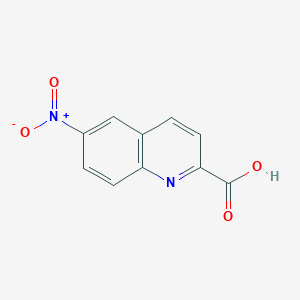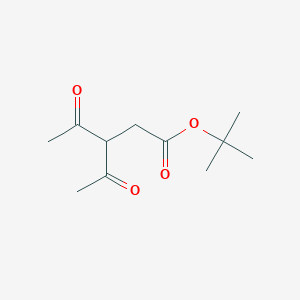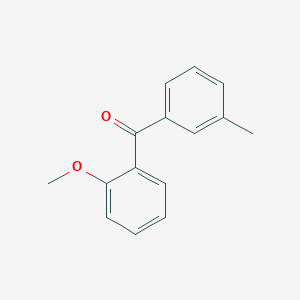
2-Methoxy-3'-methylbenzophenone
Vue d'ensemble
Description
2-Methoxy-3’-methylbenzophenone is a benzophenone derivative. It has a molecular formula of C15H14O2 and a molecular weight of 226.27 g/mol .
Molecular Structure Analysis
The molecular structure of 2-Methoxy-3’-methylbenzophenone consists of a benzophenone core with a methoxy group (OCH3) and a methyl group (CH3) attached to the phenyl rings .Physical And Chemical Properties Analysis
2-Methoxy-3’-methylbenzophenone is a colorless liquid . It has a molecular weight of 226.27 g/mol .Applications De Recherche Scientifique
Mass Spectra Analysis
2-Methoxy-3'-methylbenzophenone has been studied for its mass spectra characteristics. Grimshaw, Sell, and Haslett (1974) examined the mass spectra of methoxy and methyl derivatives of 2-methylbenzophenone, noting the fragmentation processes which are significant in understanding the substituent's positions in benzophenones (Grimshaw, Sell, & Haslett, 1974).
Synthesis and Characterization
Bartoń (1979) synthesized and characterized 2-Methoxy-, 2-hydroxy- and 2-acetoxy-5-methylbenzophenones, exploring their potential for anti-inflammatory activity. This indicates its role in synthetic chemistry and potential therapeutic applications (Bartoń, 1979).
Acylation Studies
Yamaguchi et al. (1984) focused on the acylations of methoxy-substituted 2-isopropenyl-2,3-dihydrobenzofurans, a process relevant to the manipulation of benzophenone derivatives for various chemical applications (Yamaguchi et al., 1984).
Oligodeoxyribonucleotide Synthesis
Mishra and Misra (1986) used a derivative of benzophenone, 3-Methoxy-4-phenoxybenzoyl group, for the protection of exocyclic amino groups in nucleosides, crucial for the synthesis of oligodeoxyribonucleotides. This highlights its application in biochemical synthesis and research (Mishra & Misra, 1986).
Photochemical Applications
Plíštil et al. (2006) investigated the photochemistry of 2-(alkoxymethyl)-5-methyl-alpha-chloroacetophenones, including methoxy derivatives, for potential applications in synthetic organic chemistry (Plíštil et al., 2006).
Polymer Stabilization
Hodgeman (1979) studied the copolymerization of 2-Hydroxy-4′-vinylbenzophenone with styrene, where the demethylation of 2-methoxy-4′-vinylbenzophenone played a role. This research is important for understanding the light stabilizing effects in polymers (Hodgeman, 1979).
Synthesis of Derivatives
Zhao De-feng (2006) conducted research on the synthesis of 2-hydroxy-4-methoxy-3′-aminodibenzophenone and its derivatives, indicating its versatility in chemical synthesis and the production of novel compounds (Zhao, 2006).
Biomass Proxy Studies
Vane and Abbott (1999) utilized methoxyphenols, including 2-methoxyphenol, as proxies for terrestrial biomass to study chemical changes in lignin during hydrothermal alteration, showing its application in environmental and geochemical research (Vane & Abbott, 1999).
UV-Filter Metabolism and Endocrine Effects
Watanabe et al. (2015) studied the metabolism of benzophenone-3 (a related compound) by liver microsomes, providing insights into its endocrine-disrupting activities. This research is crucial for understanding the environmental and health impacts of benzophenone derivatives (Watanabe et al., 2015).
Antioxidant Activities
Kaya, Erçağ, and Kaya (2018) synthesized and characterized dioxomolybdenum(VI) complexes of new Schiff bases derived from substituted benzophenones, including 2-hydroxy-4-methoxybenzophenone, to study their antioxidant activities. This research demonstrates the potential of benzophenone derivatives in medicinal chemistry and biochemistry (Kaya, Erçağ, & Kaya, 2018).
Energy Storage Technologies
Xing et al. (2020) reported on the use of 3-methylbenzophenone (a structurally similar compound) in the development of all-organic redox flow batteries, showcasing the potential of benzophenone derivatives in advanced energy storage technologies (Xing et al., 2020).
Environmental Monitoring
Negreira et al. (2009) developed a method for the determination of hydroxylated benzophenone UV absorbers, including 2-hydroxy-4-methoxybenzophenone, in environmental water samples, highlighting the significance of benzophenone derivatives in environmental monitoring and analysis (Negreira et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
(2-methoxyphenyl)-(3-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-6-5-7-12(10-11)15(16)13-8-3-4-9-14(13)17-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJKYKUCZRJOEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70493203 | |
| Record name | (2-Methoxyphenyl)(3-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70493203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3'-methylbenzophenone | |
CAS RN |
33785-70-5 | |
| Record name | (2-Methoxyphenyl)(3-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70493203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



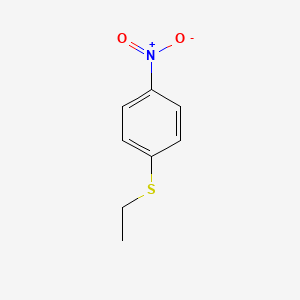

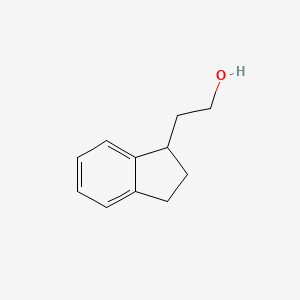
![[4-(Methylamino)-3-nitrophenyl]methanol](/img/structure/B1313496.png)
